1,2-Dimyristoyl-sn-glycero-3-phospho-(1'-rac-glycerol)-d54 (sodium)
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Overview
Description
14:0 PG-d54, 1,2-dimyristoyl-d54-sn-glycero-3-[phospho-rac-(1-glycerol)] (sodium salt), powder is a deuterated phosphoglycerol compound. It is a synthetic phospholipid where 54 protons of dimyristoyl are replaced by deuterium. This compound is used in various scientific research applications, particularly in the study of lipid membranes and their interactions with other molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 14:0 PG-d54 involves the deuteration of dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol). The process typically includes the exchange of hydrogen atoms with deuterium at specific positions. This is achieved through a series of chemical reactions under controlled conditions, often involving deuterated reagents and catalysts .
Industrial Production Methods
Industrial production of 14:0 PG-d54 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product meets the required specifications. The compound is usually produced in powder form and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
14:0 PG-d54 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized phospholipids.
Reduction: Reduction reactions can convert oxidized forms back to their original state.
Substitution: The deuterium atoms in the compound can be replaced with other isotopes or atoms under certain conditions.
Common Reagents and Conditions
Common reagents used in these reactions include deuterated solvents, catalysts, and specific oxidizing or reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various deuterated phospholipids and their oxidized or reduced forms. These products are often used in further research and applications .
Scientific Research Applications
14:0 PG-d54 is widely used in scientific research, including:
Mechanism of Action
The mechanism of action of 14:0 PG-d54 involves its incorporation into lipid membranes, where it interacts with other lipid molecules and proteins. The deuterated nature of the compound allows for detailed studies using techniques such as nuclear magnetic resonance (NMR) spectroscopy. These interactions can affect membrane fluidity, permeability, and other properties, providing insights into the molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
1,2-dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol) (sodium salt): A non-deuterated version of the compound used in similar applications.
1,2-dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) (sodium salt): Contains longer fatty acid chains and is used in studies of membrane structure and dynamics.
1,2-dioleoyl-sn-glycero-3-phospho-rac-(1-glycerol) (sodium salt): Contains unsaturated fatty acid chains and is used in studies of membrane fluidity and interactions.
Uniqueness
The uniqueness of 14:0 PG-d54 lies in its deuterated nature, which allows for detailed studies using advanced spectroscopic techniques. This makes it particularly valuable in research applications where precise measurements of molecular interactions are required .
Properties
Molecular Formula |
C34H66NaO10P |
---|---|
Molecular Weight |
743.2 g/mol |
IUPAC Name |
sodium;[(2R)-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptacosadeuteriotetradecanoyloxy)propyl] 2,3-dihydroxypropyl phosphate |
InChI |
InChI=1S/C34H67O10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-33(37)41-29-32(30-43-45(39,40)42-28-31(36)27-35)44-34(38)26-24-22-20-18-16-14-12-10-8-6-4-2;/h31-32,35-36H,3-30H2,1-2H3,(H,39,40);/q;+1/p-1/t31?,32-;/m1./s1/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2; |
InChI Key |
QLNOOKSBAYIHQI-VYJREEEBSA-M |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H].[Na+] |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCCCC.[Na+] |
Origin of Product |
United States |
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